2-(6-bromo-1H-indol-3-yl)acetonitrile 2-(6-bromo-1H-indol-3-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 152213-61-1
VCID: VC21270448
InChI: InChI=1S/C10H7BrN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3H2
SMILES: C1=CC2=C(C=C1Br)NC=C2CC#N
Molecular Formula: C10H7BrN2
Molecular Weight: 235.08 g/mol

2-(6-bromo-1H-indol-3-yl)acetonitrile

CAS No.: 152213-61-1

Cat. No.: VC21270448

Molecular Formula: C10H7BrN2

Molecular Weight: 235.08 g/mol

* For research use only. Not for human or veterinary use.

2-(6-bromo-1H-indol-3-yl)acetonitrile - 152213-61-1

Specification

CAS No. 152213-61-1
Molecular Formula C10H7BrN2
Molecular Weight 235.08 g/mol
IUPAC Name 2-(6-bromo-1H-indol-3-yl)acetonitrile
Standard InChI InChI=1S/C10H7BrN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3H2
Standard InChI Key MSIDSSLYDVKLRA-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Br)NC=C2CC#N
Canonical SMILES C1=CC2=C(C=C1Br)NC=C2CC#N

Introduction

Chemical Structure and Nomenclature

2-(6-Bromo-1H-indol-3-yl)acetonitrile belongs to the indole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The compound’s systematic IUPAC name, 2-(6-bromo-1H-indol-3-yl)acetonitrile, reflects the bromine atom at the 6-position of the indole ring and the acetonitrile (-CH2CN) group at the 3-position. Its molecular formula is C10H7BrN2, with a molecular weight of 235.08 g/mol. The presence of both electron-withdrawing (bromine) and electron-donating (acetonitrile) groups creates a unique electronic profile, influencing its reactivity and interaction with biological targets.

Synthesis and Manufacturing

Reaction Conditions and Yields

The patent CN104292145A reports critical parameters for analogous syntheses :

StepReactantsConditionsYield
16-Bromoindole, oxalyl chlorideAlCl3, CH2Cl2, reflux, 2h98%
2Acetyl chloride, NH3Stirring, 4h71%
3Amide reductionLiAlH4, THF, 0°C to RT85%

These conditions highlight the importance of anhydrous solvents and controlled temperatures to optimize yields.

Physicochemical Properties

While experimental data for 2-(6-bromo-1H-indol-3-yl)acetonitrile remains limited, its properties can be extrapolated from related brominated indoles:

  • Boiling Point: Estimated at 407°C based on analogous compounds .

  • Density: Predicted to be 1.44 g/cm³, consistent with brominated aromatics .

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the nitrile group.

Comparative analyses with derivatives such as 2-(6-bromo-1-methyl-1H-indol-3-yl)acetonitrile (CAS 1082484-23-8) reveal that methylation at the indole nitrogen increases hydrophobicity, altering solubility profiles .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to bioactive molecules. For example, its ethylamine derivative is a key intermediate in synthesizing tert-butyl 2-(6-bromo-1H-indol-3-yl)ethyl carbamate, a protected amine used in peptide-mimetic drug candidates .

Material Science

Brominated indoles are employed in designing organic semiconductors due to their electron-deficient aromatic systems. The acetonitrile group further enhances charge-transfer properties, making this compound valuable in optoelectronic materials.

Comparison with Related Derivatives

CompoundSubstituentsKey Differences
2-(6-Bromo-1H-indol-3-yl)acetonitrileH at N1, Br at C6Baseline reactivity, moderate polarity
2-(6-Bromo-1-methyl-1H-indol-3-yl)acetonitrileCH3 at N1, Br at C6Increased lipophilicity, reduced H-bonding
2-(5-Bromo-6-fluoro-1H-indol-3-yl)acetonitrileBr at C5, F at C6Enhanced electrophilicity, altered bioactivity

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